6beta-Prostaglandin I1, also known as 5,6Beta-Dihydro Prostaglandin I2, is a member of the prostaglandin family, which are biologically active lipid compounds derived from arachidonic acid. Prostaglandins play critical roles in various physiological functions such as inflammation, blood flow regulation, and the modulation of platelet aggregation. This compound is characterized by its unique molecular structure that includes a 20-carbon skeleton and a five-membered ring, typical of prostaglandins. It is recognized for its stability compared to other prostaglandins, particularly prostaglandin I2, which makes it a subject of interest in pharmacological research .
6beta-Prostaglandin I1 is classified under the broader category of prostaglandins and related compounds. These organic compounds are unsaturated carboxylic acids that are synthesized from fatty acids. The primary source of 6beta-Prostaglandin I1 is the enzymatic conversion of arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2) in various tissues, including vascular endothelial cells .
The synthesis of 6beta-Prostaglandin I1 typically involves the hydrogenation of prostaglandin I2. This process requires specific conditions to ensure the selective reduction of double bonds in the molecule. The standard method employs a hydrogenation catalyst such as palladium on carbon (Pd/C) under a controlled hydrogen atmosphere. The reaction conditions include precise temperature and pressure settings to optimize yield and purity.
In industrial settings, the synthesis is scaled up using high-pressure hydrogenation reactors and continuous flow systems. This approach enhances efficiency and scalability while maintaining product quality. Purification methods such as chromatography and crystallization are employed to ensure the final product's purity .
The molecular formula for 6beta-Prostaglandin I1 is C20H34O5, with a molecular weight of approximately 350.48 g/mol. Its structure features a cyclopentane ring with various functional groups that contribute to its biological activity. The compound's stereochemistry is crucial for its interaction with biological receptors, influencing its pharmacological effects .
6beta-Prostaglandin I1 participates in several biochemical reactions primarily related to its role in signaling pathways. It acts through G protein-coupled receptors on platelets and endothelial cells, leading to various physiological responses such as vasodilation and inhibition of platelet aggregation.
The mechanism of action for 6beta-Prostaglandin I1 involves paracrine signaling through G protein-coupled receptors located on vascular endothelial cells and platelets. Upon binding to these receptors, it triggers intracellular signaling pathways that result in:
This compound is particularly noted for its stability compared to other prostaglandins, allowing for prolonged action within the bloodstream .
6beta-Prostaglandin I1 has significant applications in medical research due to its role in cardiovascular health. Its ability to inhibit platelet aggregation makes it a potential therapeutic agent for preventing thrombotic events. Moreover, its vasodilatory properties suggest applications in treating conditions related to poor blood flow, such as peripheral artery disease.
6β-Prostaglandin I1 (6β-PGI1), a synthetic prostacyclin (PGI2) analog, represents a significant advancement in prostanoid pharmacology due to its enhanced biochemical stability and targeted physiological effects. Prostanoids, a subclass of eicosanoids derived from arachidonic acid, are pivotal lipid mediators regulating diverse processes including vascular tone, platelet aggregation, and inflammation [2] [3]. Unlike endogenous prostaglandins, 6β-PGI1 is engineered for hydrolytic resistance, making it a valuable tool for probing prostacyclin biology and developing therapeutics resistant to metabolic degradation [1].
The molecular identity of 6β-PGI1 (CAS No. 62770-50-7) is defined by its C20H34O5 formula (molecular weight: 354.48 g/mol) and a stereochemically distinct β-hydroxyl group at carbon position 6. This configuration contrasts with the native PGI2, which possesses an enol ether linkage highly susceptible to acid-catalyzed hydrolysis. The β-orientation of the C6 hydroxyl group confers exceptional hydrolytic stability in aqueous solutions, a property validated by its unchanged structure after prolonged physiological pH exposure [1] [7].
The cyclopentane ring and carboxyl side chain are conserved features shared with other prostaglandins (e.g., PGE2, PGF2α), but the β-configuration at C6 alters electronic distribution and three-dimensional topology. This modification sterically hinders nucleophilic attack at the C9-C11 bond, a primary degradation site in PGI2. Consequently, 6β-PGI1 exhibits a half-life exceeding hours, unlike PGI2's 2–3 minutes [1] [3].
Table 1: Structural and Stability Comparison of 6β-PGI1 with Key Prostanoids
Compound | Molecular Formula | Key Functional Groups | Hydrolytic Stability (t½) |
---|---|---|---|
6β-PGI1 | C20H34O5 | 6β-OH, Cyclopentane ring | >24 hours (aqueous buffer) |
PGI2 | C20H32O5 | Enol ether, Cyclopentane | 2–3 minutes |
PGE2 | C20H32O5 | 9-Keto, 11α-OH | ~5 minutes |
TXA2 | C20H32O5 | Oxane-oxetane ring | 30 seconds |
The discovery of 6β-PGI1 emerged from efforts to stabilize prostacyclin, a potent but labile vasodilator identified in 1976 by Vane and colleagues [2] [4]. Early prostaglandin research originated in 1935 when von Euler isolated lipid-soluble acids from seminal fluid, misattributing their origin to the prostate gland ("prostaglandins") [2] [8]. By the 1970s, structural elucidation of PGI2 revealed its critical role in vascular homeostasis, spurring interest in synthetic analogs.
6β-PGI1 was first synthesized in the late 20th century as part of a stereochemical exploration of prostanoid modifications. Its systematic name, 15-[(1S,2R,3aS,4R,5R,6aS)-4,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]-hexahydrocyclopenta[b]furan-1-yl]pentanoic acid, reflects IUPAC conventions prioritizing carbon chain numbering and stereodescriptors (β = below ring plane) [7]. The "6β" designation explicitly denotes the equatorial orientation of the C6 hydroxyl, distinguishing it from α-configured isomers with inverted stereochemistry. Patent literature highlights its deliberate design to overcome PGI2's instability while retaining agonist activity at the IP receptor [7].
Unlike endogenous prostanoids, 6β-PGI1 is not biosynthesized in vivo and relies on de novo chemical synthesis. Nevertheless, its pharmacological activity depends on interactions with pathways evolved for prostacyclin metabolism.
Biosynthesis of Native Precursors
Table 2: Tissue-Specific Distribution of Prostacyclin Synthesis Enzymes
Enzyme | Primary Renal Sites | Vascular Sites | Catalytic Efficiency with PGH2 |
---|---|---|---|
COX-1 | Collecting duct, Glomeruli | Arterial endothelium | Low (Km ≈ 5 μM) |
COX-2 | Macula densa, Medullary cells | Activated endothelium | High (Km ≈ 2 μM) |
Prostacyclin Synthase | Glomeruli, Medullary ducts | Ubiquitous in endothelium | Converts 70–80% of PGH2 |
6β-PGI1 bypasses this pathway entirely, as its C6β-OH group prevents spontaneous hydrolysis. However, it retains affinity for prostacyclin receptors due to conserved structural motifs in the carboxylate chain and cyclopentane ring [1] [7].
A. Physicochemical Properties
B. Receptor Binding and Signaling
6β-PGI1 activates the IP receptor (prostacyclin receptor) with high affinity, triggering Gs-mediated cAMP elevation. Comparative effects:
C. Functional Outcomes
Table 3: Receptor Affinity and Functional Profiles of Key Prostanoids
Prostanoid | Primary Receptor(s) | Signaling Pathway | Net Vascular Effect | Platelet Function |
---|---|---|---|---|
6β-PGI1 | IP | Gs → cAMP ↑ | Vasodilation | Anti-aggregatory |
PGI2 | IP | Gs → cAMP ↑ | Vasodilation | Anti-aggregatory |
TXA2 | TP | Gq → Ca2+ ↑ | Vasoconstriction | Pro-aggregatory |
PGE2 | EP1-EP4 | Gs/Gq → cAMP/Ca2+ | Dose-dependent | Modulatory |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: